Levlofexidine

Vue d'ensemble

Description

La levlofexidine est le R-énantiomère de la lofexidine, un agoniste des récepteurs alpha2-adrénergiques à action centrale. Elle est principalement utilisée pour aider à soulager les symptômes du sevrage aux opiacés chez les personnes dépendantes aux opiacés . La this compound est également connue pour son utilisation potentielle comme antihypertenseur à action courte .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La levlofexidine peut être synthétisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Étape 1 : Le ®-(-)-2-(2,6-dichlorophénoxy)propionamide est mis à réagir avec le tétrafluoroborate de triméthoxonium dans le dichlorométhane pendant 36 heures.

Étape 2 : Le produit résultant est ensuite mis à réagir avec l'éthylènediamine dans le dichlorométhane à des températures allant de 0 à 20 degrés Celsius.

Le produit final est obtenu par recristallisation à partir d'hexanes bouillants, ce qui donne de la this compound pure sous forme d'aiguilles blanches .

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound impliquent généralement une synthèse à grande échelle utilisant les mêmes conditions réactionnelles que celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, garantissant que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

La levlofexidine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants pour produire des dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des parties phénoxy et imidazoline, conduisant à la formation de produits substitués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé de référence dans l'étude des agonistes des récepteurs alpha2-adrénergiques et de leurs interactions.

Médecine : L'application médicale principale de la this compound est la prise en charge des symptômes du sevrage aux opiacés.

Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de médicaments ciblant le sevrage aux opiacés et d'autres affections connexes.

Mécanisme d'action

La this compound exerce ses effets en agissant comme un puissant agoniste des récepteurs alpha2-adrénergiques . Elle se lie aux récepteurs alpha2-adrénergiques dans le système nerveux central, ce qui entraîne une diminution de la libération de noradrénaline. Cela se traduit par une diminution de l'éjection sympathique et un soulagement des symptômes de sevrage chez les personnes dépendantes aux opiacés . La this compound a également une affinité agoniste modérée pour d'autres récepteurs, notamment le récepteur adrénergique Alpha-1A et plusieurs récepteurs de la sérotonine .

Applications De Recherche Scientifique

Management of Opioid Withdrawal Syndrome (OWS)

Levlofexidine has been extensively studied for its role in mitigating OWS. Research indicates that it significantly reduces withdrawal symptoms and improves completion rates of detoxification programs. A pivotal study involving 603 participants demonstrated that both dosages of this compound (2.16 mg/day and 2.88 mg/day) resulted in statistically significant improvements in withdrawal symptom scores compared to placebo .

Table 1: Efficacy of this compound in OWS Management

| Dosage (mg/day) | Completion Rate (%) | SOWS-Gossop Score Reduction | Adverse Events |

|---|---|---|---|

| 2.16 | 41.5 | -0.21 | Orthostatic hypotension, hypotension |

| 2.88 | 39.6 | -0.26 | Bradycardia, hypotension |

| Placebo | 27.8 | Baseline | Similar rates |

Pediatric Applications

Ongoing studies are investigating the safety and efficacy of this compound in pediatric populations experiencing opioid withdrawal, particularly newborns with neonatal opioid withdrawal syndrome (NOWS). These studies aim to establish appropriate dosing guidelines and assess long-term safety profiles .

Case Study 1: Efficacy in Adult Patients

A multicenter trial assessed this compound's effectiveness among adults undergoing acute opioid withdrawal. Participants reported significant reductions in withdrawal symptoms measured by the Short Opiate Withdrawal Scale (SOWS-Gossop), with fewer adverse effects compared to clonidine.

Case Study 2: Pediatric Use

In a preliminary study involving pediatric patients with NOWS, this compound showed promising results in reducing withdrawal symptoms while maintaining a favorable safety profile. Further research is needed to confirm these findings and establish standardized treatment protocols.

Mécanisme D'action

Levlofexidine exerts its effects by acting as a potent alpha2-adrenergic receptor agonist . It binds to alpha2-adrenergic receptors in the central nervous system, leading to a decrease in the release of norepinephrine. This results in reduced sympathetic outflow and alleviation of withdrawal symptoms in individuals with opioid dependency . This compound also has moderate agonistic affinity towards other receptors, including Alpha-1A adrenergic receptor and several serotonin receptors .

Comparaison Avec Des Composés Similaires

La levlofexidine est structurellement et fonctionnellement similaire à la lofexidine, la clonidine et d'autres agonistes des récepteurs alpha2-adrénergiques . La this compound est unique par sa forme énantiomérique spécifique, ce qui peut contribuer à son profil pharmacologique distinct. Parmi les composés similaires, on peut citer :

Lofexidine : Le mélange racémique dont la this compound est le R-énantiomère.

Clonidine : Un autre agoniste des récepteurs alpha2-adrénergiques utilisé pour des indications similaires.

Guanfacine : Un agoniste des récepteurs alpha2-adrénergiques utilisé principalement pour le traitement du TDAH.

La particularité de la this compound réside dans sa forme énantiomérique spécifique et son utilisation ciblée dans la prise en charge du sevrage aux opiacés .

Activité Biologique

Levlofexidine, also known as lofexidine hydrochloride, is a selective alpha-2 adrenergic receptor agonist approved by the FDA for the management of opioid withdrawal symptoms. Its mechanism of action primarily involves reducing norepinephrine release, which plays a significant role in the autonomic symptoms associated with opioid withdrawal. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile.

Pharmacological Properties

This compound exhibits a high affinity for alpha-2 adrenergic receptors, particularly the α2A subtype. It is significantly effective in modulating neurotransmitter release, thus alleviating withdrawal symptoms associated with opioid dependence.

Binding Affinity and Activity

The following table summarizes the binding affinity and activity of this compound at various receptors:

| Receptor | % Inhibition (10 µM) | Ki (nM) | EC50 (nM) |

|---|---|---|---|

| α2A | 98.6% | 7.2 | 4.9 |

| α1B | 97.9% | 45 | 0.76 |

| 5-HT1A | 98.6% | 45 | 310 |

| 5-HT1D | 86.1% | 513 | 57 |

| 5-HT2C | 95.1% | 510 | No activity |

| D2S | 82.3% | No affinity | No activity |

The data indicate that this compound has a potent agonistic effect on α2A and α2C receptors while exhibiting minimal activity on receptors associated with abuse potential, such as opioid receptors and cannabinoid receptors .

Clinical Efficacy

This compound's clinical efficacy was demonstrated in two pivotal randomized, double-blind, placebo-controlled trials involving a total of 866 adults diagnosed with opioid dependence. The primary outcome measure was the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop), which assesses the severity of withdrawal symptoms.

Study Findings

- Reduction in Withdrawal Symptoms : Patients treated with this compound showed significantly lower SOWS-Gossop scores compared to those receiving placebo, indicating a reduction in withdrawal symptom severity.

- Completion Rates : A higher percentage of patients in the this compound group completed the treatment period compared to the placebo group .

Safety Profile

The most common adverse effects associated with this compound include:

- Hypotension : Low blood pressure was frequently observed.

- Bradycardia : A decrease in heart rate.

- Somnolence : Increased sleepiness or sedation.

- Dizziness : Lightheadedness or unsteadiness.

Notably, abrupt discontinuation of this compound can lead to a rebound increase in blood pressure, necessitating careful management during treatment .

Case Studies

Several case studies have highlighted the practical application of this compound in clinical settings:

- Case Study A : A young adult with a history of opioid use disorder underwent detoxification using this compound as part of a comprehensive treatment plan. The patient reported significant alleviation of withdrawal symptoms and successfully completed the detoxification process without severe complications.

- Case Study B : An older patient with chronic pain who had developed opioid dependence was treated with this compound during a gradual tapering process from opioids. The patient's withdrawal symptoms were managed effectively, leading to successful long-term abstinence from opioids.

Propriétés

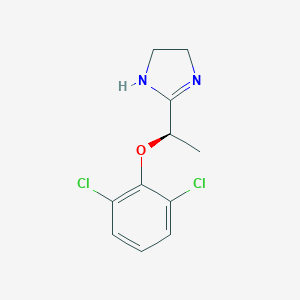

IUPAC Name |

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAGQUYOIHWFS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024657 | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81447-78-1 | |

| Record name | Levlofexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVLOFEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.